1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
CAS No.: 1279106-18-1
Cat. No.: VC3068459
Molecular Formula: C9H10N4O
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279106-18-1 |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | 2-ethyl-5-pyrazin-2-yl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C9H10N4O/c1-2-13-9(14)5-7(12-13)8-6-10-3-4-11-8/h3-6,12H,2H2,1H3 |
| Standard InChI Key | UZPFQHYKVGDDMP-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C=C(N1)C2=NC=CN=C2 |
| Canonical SMILES | CCN1C(=O)C=C(N1)C2=NC=CN=C2 |
Introduction
Chemical Properties and Structure
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol (CAS No.: 1279106-18-1) is characterized by its heterocyclic structure containing a pyrazole ring linked to a pyrazine moiety. The compound has a molecular formula of C9H10N4O with a molecular weight of 190.2 g/mol. The IUPAC name for this compound is 2-ethyl-5-pyrazin-2-yl-1H-pyrazol-3-one, though it is commonly referred to by its simplified name in scientific literature.
The structural characteristics of this compound include:
Physical and Chemical Characteristics
The compound features a five-membered pyrazole ring with an ethyl group attached to the nitrogen at position 1, a pyrazine substituent at position 3, and a hydroxyl group at position 5. This arrangement confers unique electron distribution and hydrogen bonding capabilities, influencing its chemical reactivity and biological interactions.
Molecular Identifiers
Table 1: Molecular Identifiers of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
| Parameter | Value |
|---|---|
| CAS Number | 1279106-18-1 |
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.2 g/mol |
| Standard InChI | InChI=1S/C9H10N4O/c1-2-13-9(14)5-7(12-13)8-6-10-3-4-11-8/h3-6,12H,2H2,1H3 |
| Standard InChIKey | UZPFQHYKVGDDMP-UHFFFAOYSA-N |
| SMILES Notation | CCN1C(=O)C=C(N1)C2=NC=CN=C2 |
| PubChem Compound ID | 58200667 |
Synthesis and Preparation Methods
The synthesis of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol involves several chemical approaches, typically centered around the formation of the pyrazole ring and its subsequent functionalization.
Conventional Synthesis Routes
Pyrazole derivatives are commonly synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. For pyrazole derivatives like 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, the synthesis often involves the reaction of ethyl-substituted hydrazines with diketones or similar precursors under controlled conditions. The incorporation of the pyrazine ring can be achieved either through direct coupling reactions or by using pyrazine-containing building blocks in the initial synthesis steps.
Modern Synthetic Approaches
Recent advancements in heterocyclic chemistry have led to more efficient synthetic routes for pyrazole derivatives. One approach involves 1,3-dipolar cycloaddition reactions, similar to those used for related compounds where diazomethane reacts with α,β-enones to form pyrazoline intermediates, which can be further modified to obtain the desired pyrazole structures . These reactions are typically carried out in a mixture of anhydrous dichloromethane and diethyl ether at controlled temperatures.
Advanced Functionalization Techniques
Biological Activities and Applications
1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol possesses several potential biological activities, making it a compound of interest for various therapeutic applications.
Antimicrobial Properties
Pyrazole and pyrazine derivatives are known for their antimicrobial activities. The combination of these two heterocyclic structures in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol suggests potential efficacy against various bacterial and fungal pathogens. The structural features of this compound, particularly the hydroxyl group at position 5, may contribute to its interaction with microbial targets, possibly through hydrogen bonding with essential proteins or enzymes.
| Biological Activity | Evidence Level | Potential Mechanisms |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of microbial cell wall synthesis, enzyme inhibition |
| Anti-inflammatory | Preliminary | Inhibition of inflammatory mediators, cytokine modulation |
| Anticancer | Moderate | Induction of apoptosis, inhibition of cell migration, enzyme inhibition |
| Neuroprotective | Preliminary | Reduction of oxidative stress, modulation of neurotransmitter systems |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol provides insights into its biological function and guides the development of more potent derivatives.
Critical Structural Features
The biological activity of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is influenced by several structural elements:
-
The pyrazole ring provides a scaffold for binding to various biological targets.
-
The hydroxyl group at position 5 can participate in hydrogen bonding with receptors or enzymes.
-
The pyrazine substituent at position 3 contributes to electronic distribution and potential interactions with biological macromolecules.
-
The ethyl group at position 1 affects lipophilicity and membrane permeability.
Comparison with Structural Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Potential Effect on Activity |
|---|---|---|---|---|
| 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | C9H10N4O | 190.2 | Base compound | Reference activity |
| 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine | C9H11N5 | 189.22 | Amine instead of hydroxyl at position 5 | Modified hydrogen bonding, increased basicity |
| (1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol | C10H12N4O | 204.23 | Methanol instead of hydroxyl at position 5 | Extended structure, modified hydrophilicity |
| 3-cyclopropyl-1-ethyl-1H-pyrazol-5-ol | C8H12N2O | 152.19 | Cyclopropyl instead of pyrazine at position 3 | Reduced polarity, modified electronic distribution |
Research Applications and Future Directions
The unique structural and biological properties of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol present various opportunities for research and development.
Drug Development Prospects
The potential biological activities of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol make it a promising candidate for drug development in several therapeutic areas. Future research could focus on optimizing its properties through structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The development of more efficient synthetic routes could also facilitate the production of this compound and its derivatives for extensive biological evaluation.
Structure-Based Drug Design
Computer-aided drug design approaches, including molecular docking and virtual screening, could identify potential biological targets for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol based on its structural features. This computational approach could guide the rational design of more potent derivatives with enhanced selectivity for specific targets.
Green Chemistry Approaches
Future research could also focus on developing more environmentally friendly synthesis methods for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, employing principles of green chemistry such as reduced solvent use, catalytic reactions, and renewable reagents. This approach would address sustainability concerns associated with the production of pharmaceutical compounds.
Analytical Characterization
The comprehensive characterization of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is essential for confirming its structure, purity, and properties.
Spectroscopic Analysis
Various spectroscopic techniques provide valuable information about the structural features of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR spectra are particularly useful for confirming the presence and positions of functional groups. The pyrazole ring hydrogen typically appears as a distinct signal in the aromatic region, while the ethyl group shows characteristic patterns in the aliphatic region .
-
Infrared (IR) spectroscopy: This technique can identify characteristic functional groups, particularly the hydroxyl group at position 5, which typically shows a broad absorption band.
-
Mass spectrometry: This technique provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structure.
Crystallographic Studies
X-ray crystallography can provide detailed information about the three-dimensional structure of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, including bond lengths, angles, and intermolecular interactions in the solid state. This information is valuable for understanding structure-activity relationships and guiding rational drug design efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume